2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H20N2O3S2 and its molecular weight is 328.45. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Antibacterial Applications
Compounds closely related to 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown significant antibacterial and antifungal activities. The structural conformation of these compounds, including intramolecular hydrogen bonding, plays a crucial role in locking the molecular conformation and enhancing biological activity. This is particularly evident in derivatives such as 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which exhibit these biological properties due to their specific molecular structures (Vasu et al., 2005).
Synthesis and Pharmacological Potential
The targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide highlight the compound's potential in pharmacology. These derivatives exhibit a range of pharmacological activities, including cytostatic, antitubercular, and anti-inflammatory effects. The optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis of these compounds pave the way for the development of active pharmaceutical ingredients with specified pharmacological properties (Chiriapkin et al., 2021).
Antimicrobial Evaluation and Docking Studies
Further research into the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamide derivatives has contributed to the understanding of the compound's application in medicinal chemistry. These studies provide insight into the antimicrobial properties of these compounds, offering a foundation for the development of new antibiotic and antibacterial drugs (Sailaja Rani Talupur et al., 2021).
Mechanism of Action
Target of Action
A structurally similar compound has been identified as a g protein-gated inwardly-rectifying potassium (girk) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
If it acts similarly to the related compound, it may function as a GIRK channel activator . Activators of these channels typically work by binding to the channel and inducing a conformational change that allows potassium ions to flow through, leading to hyperpolarization of the cell membrane and decreased cell excitability .
Biochemical Pathways
Girk channels play a role in numerous physiological processes and are potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety . Therefore, activation of these channels could potentially impact these pathways.
Pharmacokinetics
A related compound was evaluated in tier 1 dmpk assays and displayed improved metabolic stability over prototypical urea-based compounds .
Result of Action
Activation of girk channels typically results in hyperpolarization of the cell membrane and decreased cell excitability .
Properties
IUPAC Name |
2-amino-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-8-2-3-10-11(6-8)20-13(15)12(10)14(17)16-9-4-5-21(18,19)7-9/h8-9H,2-7,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEXZGJFRJFHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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